(Z)-2-CYANO-N~1~-(4-ETHOXYPHENYL)-3-[1-(2-PROPYNYL)-1H-INDOL-3-YL]-2-PROPENAMIDE
Overview
Description
(Z)-2-CYANO-N~1~-(4-ETHOXYPHENYL)-3-[1-(2-PROPYNYL)-1H-INDOL-3-YL]-2-PROPENAMIDE: is a complex organic compound with a unique structure that includes cyano, ethoxyphenyl, propenamide, and indole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-CYANO-N~1~-(4-ETHOXYPHENYL)-3-[1-(2-PROPYNYL)-1H-INDOL-3-YL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with 1-(2-propynyl)-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with cyanoacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions such as temperature and pressure would be carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and propenamide moieties.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-2-CYANO-N~1~-(4-ETHOXYPHENYL)-3-[1-(2-PROPYNYL)-1H-INDOL-3-YL]-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structure allows it to interact with various biological targets, making it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development in areas such as cancer, inflammation, and neurological disorders.
Industry
In the material science industry, the compound can be used in the development of novel materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of (Z)-2-CYANO-N~1~-(4-ETHOXYPHENYL)-3-[1-(2-PROPYNYL)-1H-INDOL-3-YL]-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group can form hydrogen bonds, while the indole and propenamide groups can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features.
Uniqueness
What sets (Z)-2-CYANO-N~1~-(4-ETHOXYPHENYL)-3-[1-(2-PROPYNYL)-1H-INDOL-3-YL]-2-PROPENAMIDE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-prop-2-ynylindol-3-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-3-13-26-16-18(21-7-5-6-8-22(21)26)14-17(15-24)23(27)25-19-9-11-20(12-10-19)28-4-2/h1,5-12,14,16H,4,13H2,2H3,(H,25,27)/b17-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FESVBTJNFATNPO-VKAVYKQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC#C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC#C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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